molecular formula C21H22N4O3 B2999957 (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1903716-66-4

(2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No. B2999957
CAS RN: 1903716-66-4
M. Wt: 378.432
InChI Key: WHJPFTQNRAGYLD-UHFFFAOYSA-N
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Description

“(2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups and heterocyclic rings, including a pyridine ring, an oxadiazole ring, and a pyrrolidine ring. These types of compounds are often studied for their potential biological activities .

Scientific Research Applications

Role in Crystal Packing and Non-covalent Interactions

A study on the crystal packing of 1,2,4-oxadiazole derivatives, which share structural similarities with the compound , highlighted the significance of non-covalent interactions in their supramolecular architectures. These compounds, characterized using single crystal X-ray diffraction, revealed the stabilization of molecular conformations through lone pair (lp)-π interactions and halogen bonds. This research provides insights into how such interactions contribute to the overall stability of the crystal lattice, which could be relevant for understanding the behavior of (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone in solid-state forms (Sharma et al., 2019).

Insights into Anticancer Activities

Another study on naphthyridine derivatives, which are structurally related to the compound in focus, demonstrated their potential in cancer therapy. Specifically, a novel compound was shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mode of action, mediated through the regulation of death receptors and scaffold proteins, underscores the therapeutic potential of similar compounds in treating melanoma (Kong et al., 2018).

Antimicrobial Applications

Research on 8-ethoxycoumarin derivatives, which share a functional group with the compound , explored their antimicrobial activities. The synthesis of new derivatives and their subsequent evaluation against various microbial strains revealed significant antimicrobial properties. This suggests that (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone might also possess antimicrobial capabilities, warranting further investigation (Mohamed et al., 2012).

Potential in Drug Development

A study on benzofuran derivatives, which are structurally related, identified compounds with potent anti-tumor properties. These findings highlight the potential of such compounds, including (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone, in the development of new anticancer drugs. The research emphasizes the importance of structural modifications in enhancing biological activity and therapeutic efficacy (Hayakawa et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, antimalarial, and anticancer activities .

properties

IUPAC Name

(2-ethoxypyridin-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-27-19-16(10-7-11-22-19)21(26)25-12-17(15-8-5-4-6-9-15)18(13-25)20-23-14(2)24-28-20/h4-11,17-18H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJPFTQNRAGYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

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